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Compound of Interest

Compound Name: Iprauntf2

Cat. No.: B3005505 Get Quote

For Researchers, Scientists, and Chemical Synthesis Professionals

This document provides a comprehensive technical overview of the synthesis and preparation

of [1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I),

commonly known as IPrAuNTf₂. This gold(I) complex is a significant catalyst in organic

synthesis, valued for its role in C-C coupling reactions and other transition metal-catalyzed

transformations.[1] This guide is intended for researchers, scientists, and professionals in drug

development and chemical synthesis.

Physicochemical Properties
IPrAuNTf₂ is a white to pale yellow solid.[1] It is soluble in several organic solvents, including

chloroform, dichloromethane, and toluene.[1] The compound is sensitive to air and should be

stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1]

Table 1: Physicochemical Data for IPrAuNTf₂
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Property Value

Molecular Formula C₂₉H₃₆AuF₆N₃O₄S₂[1]

Molar Mass 865.7 g/mol [1]

CAS Number 951776-24-2[1]

Melting Point 202-287°C (with decomposition)[1]

Appearance White to pale yellow solid[1]

Synthesis of IPrAuNTf₂
The synthesis of IPrAuNTf₂ is a multi-step process that involves the preparation of an N-

heterocyclic carbene (NHC) ligand, followed by its reaction with a gold(I) salt and subsequent

anion exchange.

2.1. Synthetic Pathway

The overall synthetic scheme for IPrAuNTf₂ can be visualized as a three-step process, starting

from the synthesis of the IPr ligand, followed by the formation of the gold chloride complex, and

finally, the anion exchange to yield the target compound.

Caption: Synthetic pathway for IPrAuNTf₂.

2.2. Experimental Protocols

Step 1: Synthesis of [1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]gold(I) chloride (IPrAuCl)

The synthesis of the IPrAuCl precursor is a critical first step. While various methods exist, a

common route involves the reaction of the free N-heterocyclic carbene (IPr) with a suitable

gold(I) source.

Step 2: Synthesis of IPrAuNTf₂

The final product, IPrAuNTf₂, is prepared via an anion exchange reaction from IPrAuCl.

Materials:
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[1,3-Bis(2,6-diisopropylphenyl)imidazole-2-ylidene]gold(I) chloride (IPrAuCl) (1.65 g, 2.65

mmol)[2]

Silver bis(trifluoromethanesulfonyl)imide (AgNTf₂) (1.03 g, 2.65 mmol)[2]

Dichloromethane (DCM) (30 mL)[2]

Pentane[2]

Celite[2]

Procedure:

A solution of AgNTf₂ in DCM is prepared.[2]

IPrAuCl is added to this solution.[2]

The resulting mixture is stirred at room temperature for 4 hours.[2]

The reaction mixture is then filtered through Celite to remove the silver chloride

precipitate.[2]

The Celite pad is washed with additional dichloromethane.[2]

The solvent from the filtrate is reduced under reduced pressure.[2]

Pentane is added to the concentrated solution, leading to the immediate precipitation of a

white solid.[2]

The solid is filtered and dried under high vacuum to yield IPrAuNTf₂ as a white solid.[2]

Yield: 88% (2.03 g)[2]

Mechanism of Action and Applications
IPrAuNTf₂ functions as a synergistic gold catalyst and is extensively used in organic synthesis.

[1] Its catalytic activity is central to various C-C coupling reactions and other transition metal-

catalyzed transformations.[1] It can also serve as a pre-catalyst for gold, where its activity can

be enhanced by a pre-catalytic reaction with a reducing agent.[1]
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3.1. Catalytic Cycle Overview

The catalytic utility of IPrAuNTf₂ often involves the activation of substrates through the Lewis

acidic gold center, facilitating subsequent nucleophilic attack or rearrangement. The bulky IPr

ligand provides steric protection and enhances the stability of the catalytic species.

Caption: Generalized catalytic cycle of IPrAuNTf₂.

Safety and Handling
While IPrAuNTf₂ is considered relatively safe under standard laboratory conditions, proper

safety protocols should be followed.[1] This includes avoiding inhalation of dust and contact

with skin and eyes.[1] Operations should be conducted in a well-ventilated area, and

appropriate personal protective equipment should be worn.[1] The compound should be stored

in a dry, dark, and sealed container, away from sources of ignition and oxidizing agents.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3005505?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3005505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

